3-Acetamido-3-(4-fluorophenyl)propanoic acid

Beta-amino acid Proteolytic stability Peptidomimetics

Addressing the demand for metabolically stable, isomerically pure beta-amino acid building blocks in peptide drug discovery. This compound provides a reliable supply solution with: • Protease-resistant beta-amino acid scaffold for beta-peptide therapeutics and peptidomimetics • N-Acetyl protection for SPPS; validated biocatalytic resolution (CPL, E>200, >99% ee) for (S)-dapoxetine intermediates • Consistent ≥97% purity, cold-chain storage (2-8°C), shipped globally under ambient conditions

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 332052-58-1
Cat. No. B1274513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-3-(4-fluorophenyl)propanoic acid
CAS332052-58-1
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyAKOVXMLBDXLGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

3-Acetamido-3-(4-fluorophenyl)propanoic acid: Compound Class and Procurement Profile


3-Acetamido-3-(4-fluorophenyl)propanoic acid (CAS 332052-58-1), also designated as N-Acetyl-2-(4-fluorophenyl)-DL-beta-alanine, is a synthetic N-acetylated beta-amino acid derivative with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . The compound features an acetamido group at the beta-carbon (C-3) of the propanoic acid backbone and a para-fluorophenyl substituent, classifying it as a fluorinated beta-alanine analog . Commercially available at a minimum purity specification of 97%, the compound is supplied as a research-use-only chemical with recommended storage at 2–8°C and a computed aqueous solubility exceeding 33.8 µg/mL [1]. Its primary utility resides in pharmaceutical research as a chiral intermediate for synthesizing bioactive beta-amino acid derivatives and peptide mimetics, where the fluorine atom confers distinct electronic properties enabling selective interactions in biological systems .

Structural and Functional Non-Interchangeability with Alpha-Amino Acid Isomers


Despite sharing an identical molecular formula (C11H12FNO3) and molecular weight (225.22 g/mol) with its alpha-amino acid positional isomer, 2-acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0), 3-acetamido-3-(4-fluorophenyl)propanoic acid is structurally and functionally distinct due to the position of the acetamido group on the propanoic acid backbone . The beta-amino acid scaffold places the amino functionality on the beta-carbon rather than the alpha-carbon, which fundamentally alters the compound's interaction with proteolytic enzymes, its metabolic stability profile, and its conformational preferences in peptide and peptidomimetic applications . Beta-amino acids and their N-acetylated derivatives are inherently resistant to mammalian proteases and peptidases that recognize alpha-peptide bonds, and they fold into distinct secondary structures (helices, turns, sheets) not accessible to alpha-amino acid peptides [1]. This structural differentiation translates into measurable differences in physicochemical properties, including a lower computed boiling point (449.5°C vs. 458.9°C), distinct cold-storage requirements, and divergent LogP values, as detailed in the quantitative evidence below . Consequently, the two isomers are not functionally interchangeable in applications requiring metabolic stability, specific proteolytic resistance, or defined chiral intermediate performance.

Quantitative Differentiation Evidence vs. Closest Analogs


Beta-Amino Acid Scaffold vs. Alpha-Amino Acid Isomer: Structural and Metabolic Stability

The target compound is an N-acetylated beta-amino acid (3-acetamido substitution on the propanoic acid backbone), whereas its closest isomer, 2-acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0), is an N-acetylated alpha-amino acid (2-acetamido substitution). Beta-amino acids and beta-peptides are documented in the peer-reviewed literature to be inherently stable to mammalian proteases and peptidases, exhibit slow microbial degradation, and resist metabolic cleavage—properties not shared by alpha-amino acid counterparts [1]. The position of the amino group (beta-carbon vs. alpha-carbon) alters hydrogen-bonding capacity and enzymatic recognition patterns, directly impacting the compound's utility in drug design applications where proteolytic resistance is a key selection criterion .

Beta-amino acid Proteolytic stability Peptidomimetics Metabolic resistance

Computed Physicochemical Properties: Boiling Point and Thermal Stability vs. Alpha-Isomer

The beta-amino acid positional isomer (CAS 332052-58-1) exhibits a consistently lower computed boiling point compared to its alpha-amino acid isomer (CAS 17481-06-0). The target compound has a boiling point of 449.5±40.0 °C at 760 mmHg and an enthalpy of vaporization of 74.6±3.0 kJ/mol , whereas the alpha-isomer displays a boiling point of 458.9±40.0 °C at 760 mmHg and an enthalpy of vaporization of 75.8±3.0 kJ/mol . Both compounds share identical vapor pressure (0.0±1.2 mmHg at 25°C) and density (~1.27–1.30 g/cm³). The approximately 9.4°C difference in boiling point reflects the distinct intermolecular interaction profile arising from the different acetamido group position.

Physicochemical properties Boiling point Thermal stability Isomer comparison

Lipophilicity and Solubility Profile: Drug-Likeness Differentiation vs. Alpha-Isomer

The target compound (CAS 332052-58-1) exhibits a computed LogP of approximately 1.87 and an aqueous solubility exceeding 33.8 µg/mL [1][2]. In contrast, the alpha-amino acid isomer (CAS 17481-06-0) has a PubChem-computed XLogP3 of 0.2, indicating substantially higher hydrophilicity [3]. The ~1.67 LogP unit difference between the two isomers corresponds to an approximately 47-fold difference in octanol-water partition coefficient, reflecting how the beta-amino acid scaffold alters the compound's lipophilicity profile. The topological polar surface area (TPSA) is identical at 66.4 Ų for both isomers, consistent with their identical molecular formula, but the LogP divergence suggests differentiated membrane permeability and distribution behavior [3].

LogP Aqueous solubility Drug-likeness ADME properties

Commercial Purity Specification and Storage Condition Comparison

The target compound (CAS 332052-58-1) is commercially available at a minimum purity specification of 97% from major suppliers such as AKSci, with recommended long-term storage at 2–8°C (cold storage) [1]. In contrast, the alpha-amino acid isomer (CAS 17481-06-0) is typically supplied at a minimum purity of 95% and is stored at ambient room temperature in a cool, dry place . The 2-percentage-point higher purity specification of the beta-isomer is material for applications requiring high-purity starting materials, such as GLP-grade pharmacology studies or sensitive analytical method development. Additionally, the cold storage requirement for the target compound suggests potentially different thermal degradation pathways compared to the room-temperature-stable alpha-isomer.

Purity specification Storage stability Quality control Procurement

Enantioselective Resolution via Carica papaya Lipase Catalysis

3-Acetamido-3-(4-fluorophenyl)propanoic acid serves as a precursor for the corresponding racemic N-protected beta-amino ester, which can be resolved via Carica papaya lipase (CPL)-catalyzed enantioselective alcoholysis in organic solvent [1]. In a published study, CPL-catalyzed resolution of N-protected beta-amino esters achieved high enantioselectivity (E > 200) for the (S)-enantiomer, with the resolved product obtained in good yields (≥80%) and used as a key chiral intermediate for synthesizing (S)-dapoxetine with >99% enantiomeric excess [2]. The 4-fluorophenyl substituent on the beta-carbon provides a steric and electronic handle that influences CPL substrate recognition—the published study demonstrated that substrate structure profoundly affects CPL-catalyzed resolution, with enantioselectivity significantly enhanced by switching from conventional methyl esters to activated trifluoroethyl esters [2]. This biocatalytic pathway is not directly applicable to the alpha-amino acid isomer (CAS 17481-06-0), which has a different spatial arrangement of functional groups.

Enantioselective synthesis Lipase catalysis Chiral resolution Beta-amino ester

Key Application Scenarios for 3-Acetamido-3-(4-fluorophenyl)propanoic acid


Protease-Resistant Beta-Peptide and Peptidomimetic Design

Researchers developing beta-peptide therapeutics or peptidomimetics that must withstand proteolytic degradation in plasma or gastrointestinal environments should select CAS 332052-58-1 over the alpha-amino acid isomer (CAS 17481-06-0). The beta-amino acid scaffold inherently resists cleavage by mammalian proteases and peptidases, a class-level property documented in the beta-peptide literature [6]. The N-acetyl protecting group further provides a convenient handle for downstream deprotection and incorporation into solid-phase peptide synthesis workflows, while the para-fluorophenyl moiety enables ¹⁹F NMR monitoring of peptide conformation and target engagement [7].

Enzymatic Synthesis of Enantiopure Chiral Beta-Amino Acid Intermediates

Medicinal chemistry and process chemistry teams requiring enantiomerically pure beta-amino acid building blocks can leverage the validated Carica papaya lipase (CPL) resolution pathway using racemic N-protected esters derived from CAS 332052-58-1 as substrate [6]. The published protocol achieves enantioselectivity E > 200 with product yields ≥80% and enantiomeric excess >99%, providing a scalable, green-chemistry-compatible route to (S)-configured beta-amino acid intermediates that serve as key precursors for APIs such as (S)-dapoxetine [6]. This biocatalytic route is not accessible using the alpha-amino acid isomer.

High-Purity Reference Standard for Analytical Method Development

Analytical chemistry and quality control laboratories requiring isomer-specific reference standards should procure CAS 332052-58-1 at its commercial minimum purity of 97% (NLT 98% from select suppliers) for use in HPLC method validation, impurity profiling, and stability-indicating assay development [6]. The cold-storage requirement (2–8°C) must be accounted for in laboratory inventory protocols. Its distinct chromatographic retention behavior compared to the alpha-isomer, driven by the ~1.67 LogP unit difference, enables robust separation and quantification in isomer-mixture analyses [7].

Fluorinated Building Block for CNS-Penetrant Compound Libraries

Drug discovery programs targeting central nervous system indications should consider CAS 332052-58-1 as a fluorinated beta-amino acid building block for library synthesis. The computed LogP of ~1.87 positions the compound favorably within the optimal lipophilicity range for blood-brain barrier penetration, while the para-fluorine substituent provides metabolic stability against CYP450-mediated oxidation at the phenyl ring [6]. The beta-amino acid scaffold's inherent protease resistance further supports CNS applications where prolonged target engagement is desired, distinguishing it from the more hydrophilic alpha-isomer (XLogP3 = 0.2) [6][7].

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